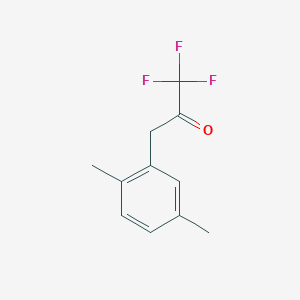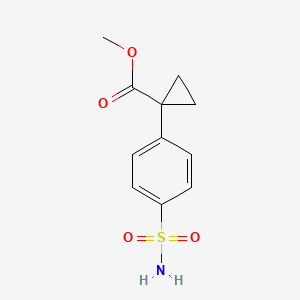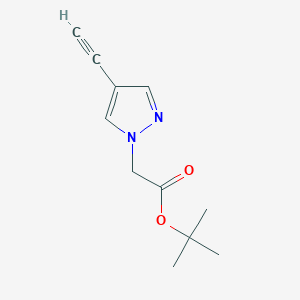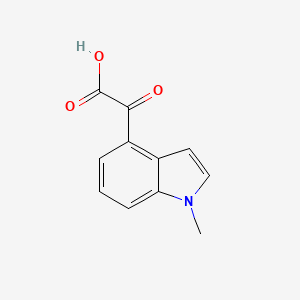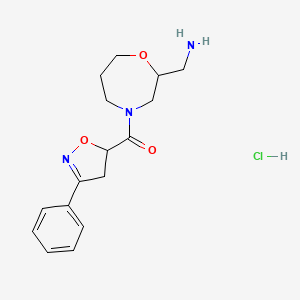
(2-(Aminomethyl)-1,4-oxazepan-4-yl)(3-phenyl-4,5-dihydroisoxazol-5-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, an oxazepane ring, and a phenyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazepane Ring: This step involves the cyclization of a suitable intermediate, often requiring the use of specific catalysts and solvents.
Coupling of the Rings: The oxazole and oxazepane rings are then coupled together, usually through a series of substitution reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution.
Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl group and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanol
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanone
Uniqueness
The uniqueness of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
分子式 |
C16H22ClN3O3 |
|---|---|
分子量 |
339.82 g/mol |
IUPAC名 |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H21N3O3.ClH/c17-10-13-11-19(7-4-8-21-13)16(20)15-9-14(18-22-15)12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11,17H2;1H |
InChIキー |
YMARFBKJYPEQCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(OC1)CN)C(=O)C2CC(=NO2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
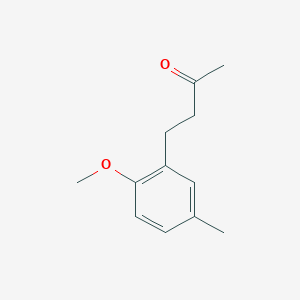
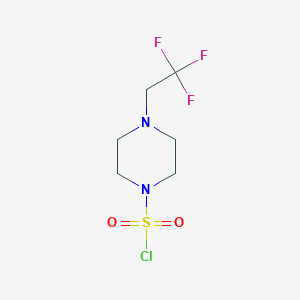
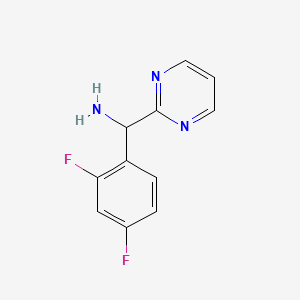
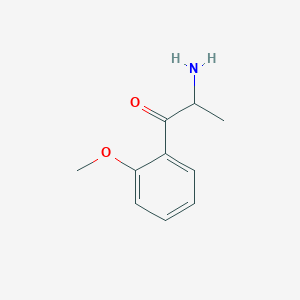
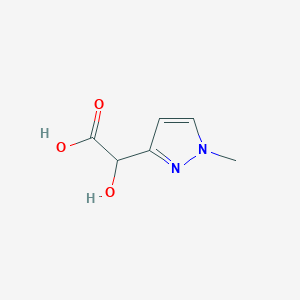
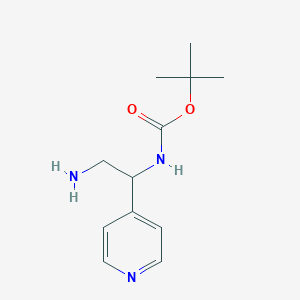
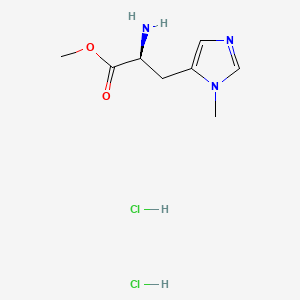
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
